2-butyryl-N-(3,5-dimethoxyphenyl)hydrazinecarbothioamide
Overview
Description
2-butyryl-N-(3,5-dimethoxyphenyl)hydrazinecarbothioamide, also known as DMABT, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has shown promise in various areas of research, including cancer treatment, neuroprotection, and antimicrobial activity.
Mechanism of Action
The mechanism of action of 2-butyryl-N-(3,5-dimethoxyphenyl)hydrazinecarbothioamide is not fully understood. However, studies have suggested that this compound exerts its effects through multiple pathways. This compound has been found to induce apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the Akt/mTOR signaling pathway. This compound has also been found to increase the expression of antioxidant enzymes and reduce the production of reactive oxygen species in neurons, which may contribute to its neuroprotective effects. The antimicrobial activity of this compound is thought to be due to its ability to disrupt the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In neurons, this compound has been found to increase the expression of antioxidant enzymes, reduce the production of reactive oxygen species, and prevent neuronal cell death. In bacteria and fungi, this compound has been found to disrupt the cell membrane, leading to cell death.
Advantages and Limitations for Lab Experiments
2-butyryl-N-(3,5-dimethoxyphenyl)hydrazinecarbothioamide has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research. This compound has also been found to have potent anticancer, neuroprotective, and antimicrobial activity, making it a versatile compound for various areas of research.
However, there are also limitations to using this compound in lab experiments. This compound has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not well understood. More research is needed to determine the safety and efficacy of this compound in vivo.
Future Directions
There are several future directions for 2-butyryl-N-(3,5-dimethoxyphenyl)hydrazinecarbothioamide research. One area of research is the development of this compound derivatives with improved pharmacokinetics and toxicity profiles. Another area of research is the investigation of this compound in combination with other anticancer drugs or neuroprotective agents. Finally, more research is needed to determine the safety and efficacy of this compound in vivo, including studies on its toxicity, pharmacokinetics, and therapeutic potential in animal models.
Conclusion
In conclusion, this compound is a chemical compound that has shown promise in various areas of scientific research, including cancer treatment, neuroprotection, and antimicrobial activity. This compound has potent anticancer activity against various types of cancer cells, induces apoptosis in cancer cells, and inhibits cell proliferation. This compound also has neuroprotective properties, protecting neurons from oxidative stress and preventing neuronal cell death. This compound has antimicrobial activity against various bacteria and fungi, disrupting the cell membrane and leading to cell death. While there are limitations to using this compound in lab experiments, more research is needed to determine its safety and efficacy in vivo and to explore its potential in various areas of scientific research.
Scientific Research Applications
2-butyryl-N-(3,5-dimethoxyphenyl)hydrazinecarbothioamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research for this compound is cancer treatment. Studies have shown that this compound has potent anticancer activity against various types of cancer cells, including breast cancer, lung cancer, and leukemia. This compound has been found to induce apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the Akt/mTOR signaling pathway.
This compound has also been studied for its neuroprotective properties. Studies have shown that this compound can protect neurons from oxidative stress and prevent neuronal cell death. This compound has been found to increase the expression of antioxidant enzymes and reduce the production of reactive oxygen species in neurons.
In addition to its anticancer and neuroprotective properties, this compound has also been found to have antimicrobial activity. Studies have shown that this compound has potent antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans.
Properties
IUPAC Name |
1-(butanoylamino)-3-(3,5-dimethoxyphenyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-4-5-12(17)15-16-13(20)14-9-6-10(18-2)8-11(7-9)19-3/h6-8H,4-5H2,1-3H3,(H,15,17)(H2,14,16,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXUKQCIDQTMNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NNC(=S)NC1=CC(=CC(=C1)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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